molecular formula C15H13BrO3 B1345229 2-Bromo-3',5'-dimethoxybenzophenone CAS No. 951892-04-9

2-Bromo-3',5'-dimethoxybenzophenone

Cat. No.: B1345229
CAS No.: 951892-04-9
M. Wt: 321.16 g/mol
InChI Key: ZRTJMTZHOYTQGJ-UHFFFAOYSA-N
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Description

2-Bromo-3',5'-dimethoxybenzophenone is a polysubstituted benzophenone derivative of high interest in advanced organic synthesis and materials science research. This compound features a unique electronic structure, with one phenyl ring substituted with a bromine atom and the other with two methoxy groups. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex architectures . Simultaneously, the two methoxy groups are strong electron-donors that significantly influence the electron density of the aromatic system, making the molecule a valuable building block for tuning photophysical properties . The benzophenone core is a fundamental scaffold in organic chemistry, found in various natural products and synthetic compounds with diverse biological activities . In materials science, benzophenone derivatives are crucial in developing advanced materials. Their ability to absorb UV light makes them suitable for study as photosensitizers and for potential application in UV-curing systems or as components in the synthesis of organic electronic materials . Furthermore, the distinct substitution pattern on the two aromatic rings creates a push-pull electronic system, which can be explored for the development of novel compounds with non-linear optical properties or for use in phosphorescent organic light-emitting diodes (PhOLEDs) . This compound is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTJMTZHOYTQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255149
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
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Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-04-9
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
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Methodological & Application

Application Note: Synthesis of 2-Bromo-3',5'-dimethoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3',5'-dimethoxybenzophenone is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceutical agents and materials science. Its substituted benzophenone core serves as a versatile scaffold for further chemical modifications. The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-bromobenzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the characterization of the final product.

Reaction Principle and Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1][2] In this synthesis, the Lewis acid, aluminum chloride (AlCl₃), activates the 2-bromobenzoyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, leading to the formation of a highly electrophilic acylium ion. This resonance-stabilized acylium ion is then attacked by the electron-rich π-system of 1,3-dimethoxybenzene, which acts as the nucleophile.[4][5] The two methoxy groups on the benzene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the existing methoxy groups, the primary site of acylation is the C4 position, para to one methoxy group and ortho to the other. Following the electrophilic attack, a proton is lost from the intermediate sigma complex, restoring aromaticity and yielding the desired benzophenone product.[2] A key aspect of this reaction is the use of a stoichiometric amount of AlCl₃, as the catalyst forms a complex with the product ketone, rendering it inactive.[3] This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1,3-Dimethoxybenzene99%Sigma-Aldrich
2-Bromobenzoyl chloride98%Sigma-Aldrich
Aluminum chloride (anhydrous)99.99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Hydrochloric acid (HCl), concentrated37%VWR
Sodium bicarbonate (NaHCO₃), saturated solutionACS GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS GradeVWR
Round-bottom flask (250 mL)--
Addition funnel--
Reflux condenser--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel (500 mL)--
Rotary evaporator--
NMR Spectrometer400 MHzBruker
FT-IR Spectrometer-PerkinElmer
Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]

  • 2-Bromobenzoyl chloride is corrosive and a lachrymator. It also reacts with moisture. Handle in a fume hood and wear appropriate PPE.[9][10][11]

  • 1,3-Dimethoxybenzene can cause skin, eye, and respiratory tract irritation. Use in a well-ventilated area and wear appropriate PPE.[1][2][3]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The reaction is exothermic; therefore, proper temperature control is crucial.

Experimental Protocol

The following diagram outlines the key steps in the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A 1. Assemble dry glassware under inert atmosphere. B 2. Add anhydrous AlCl3 to DCM in the reaction flask. A->B C 3. Cool the AlCl3 suspension to 0°C in an ice bath. B->C D 4. Add a solution of 2-bromobenzoyl chloride in DCM dropwise. C->D Maintain 0°C E 5. Add a solution of 1,3-dimethoxybenzene in DCM dropwise. D->E Maintain 0°C F 6. Allow the reaction to stir at room temperature. E->F Monitor by TLC G 7. Quench the reaction by pouring onto ice and concentrated HCl. F->G H 8. Separate the organic layer. G->H I 9. Wash the organic layer with saturated NaHCO3 solution. H->I J 10. Dry the organic layer over anhydrous MgSO4. I->J K 11. Remove the solvent via rotary evaporation. J->K L 12. Purify the crude product by recrystallization. K->L M 13. Characterize the product using NMR and IR spectroscopy. L->M

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (4.0 g, 30 mmol) and 50 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C using an ice bath.

  • Addition of Acylating Agent: Dissolve 2-bromobenzoyl chloride (6.58 g, 30 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. The formation of the acylium ion is an exothermic process.

  • Addition of Aromatic Substrate: Dissolve 1,3-dimethoxybenzene (4.14 g, 30 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel. After the complete addition of 2-bromobenzoyl chloride, add the 1,3-dimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.[6][12]

  • Extraction and Washing: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation cluster_step4 Step 4: Hydrolysis R1 2-Bromobenzoyl chloride Acylium Acylium Ion (Electrophile) R1->Acylium + AlCl3 Cat AlCl3 AlCl4 [AlCl4]- Aromatic 1,3-Dimethoxybenzene (Nucleophile) Sigma Sigma Complex (Resonance Stabilized) Aromatic->Sigma + Acylium Ion Sigma2 Sigma Complex Product This compound-AlCl3 Complex Sigma2->Product + [AlCl4]- HCl HCl AlCl3_regen AlCl3 (regenerated) Complex Product-AlCl3 Complex FinalProduct Final Product Complex->FinalProduct + H2O (work-up)

Figure 2: Mechanism of the Friedel-Crafts acylation.

Characterization of this compound

The structure of the synthesized compound can be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.5-7.2 (m, 4H, Ar-H from bromo-benzoyl), ~6.7-6.5 (m, 3H, Ar-H from dimethoxy-phenyl), ~3.8 (s, 6H, 2 x -OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~195 (C=O), ~160 (C-OCH₃), aromatic carbons in the range of ~135-105, ~55 (-OCH₃)
FT-IR (ATR) ν (cm⁻¹): ~1660 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1200 (C-O stretch), ~750 (C-Br stretch)

Note: The predicted NMR chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive AlCl₃ (due to moisture)Use fresh, anhydrous AlCl₃ and ensure all glassware is flame-dried.
Poor quality reagentsUse high-purity, anhydrous reactants and solvent.
Reaction temperature too highMaintain the reaction temperature at 0°C during the addition of reagents.
Formation of multiple products Isomeric acylationWhile the 4-position is favored, some acylation at the 2-position may occur. Purify the product by column chromatography if necessary.
Di-acylationAlthough less likely due to the deactivating effect of the acyl group, it can occur with highly activated rings. Use a 1:1 stoichiometry of reactants.
Difficult work-up (emulsions) Incomplete hydrolysis of Al-complexEnsure the quenching is done with a sufficient amount of ice and acid. Vigorous stirring is recommended.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can reliably synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

  • Vertex AI Search.
  • Chemistry Steps.
  • Wikipedia. Friedel–Crafts reaction. Accessed February 14, 2026.
  • Saskoer.ca. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Accessed February 14, 2026.
  • Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Accessed February 14, 2026.
  • PubChem. 2-Bromobenzoyl chloride. National Center for Biotechnology Information. [Link]. Accessed February 14, 2026.

  • Experiment 1: Friedel-Crafts Acylation. Department of Chemistry, University of Missouri-St. Louis. [Link]. Accessed February 14, 2026.

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. [Link]. Accessed February 14, 2026.

  • Synerzine. Benzene, 1,3-dimethoxy- Safety Data Sheet. [Link]. Accessed February 14, 2026.

  • The Royal Society of Chemistry. SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]. Accessed February 14, 2026.

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]. Accessed February 14, 2026.

  • CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]. Accessed February 14, 2026.

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]. Accessed February 14, 2026.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]. Accessed February 14, 2026.

Sources

Technical Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3',5'-dimethoxybenzophenone (CAS Registry Number: Analogous to 1242265-68-4 series) as a core scaffold.

This substrate presents a unique "push-pull" electronic environment: the electron-deficient benzophenone carbonyl and the electron-rich 3',5'-dimethoxy ring. Its primary utility lies in two divergent synthetic pathways:

  • Intermolecular Coupling (Suzuki-Miyaura): For the synthesis of sterically congested poly-aryl ketones, often used as kinase inhibitor precursors.

  • Intramolecular Cyclization (Direct Arylation): For the rapid assembly of fluorenone derivatives, a privileged scaffold in materials science (OLEDs) and natural product synthesis.

This guide provides self-validating protocols for both pathways, emphasizing the management of steric hindrance at the ortho-bromide position.

Chemical Context & Reactivity Profile[1][2][3][4][5]

Structural Analysis
  • Electrophilic Site: The C(sp²)-Br bond at the C2 position is the site of Oxidative Addition. It is sterically encumbered by the pendant phenyl ring and the carbonyl group.

  • Coordination Interference: The ortho-carbonyl oxygen can act as a directing group or a hemilabile ligand, potentially stabilizing off-cycle Palladium intermediates (catalyst resting states) and retarding turnover.

  • Electronic Bias: The 3',5'-dimethoxy ring is electron-rich but distal to the reaction center. Its primary role is to modulate the solubility and electronic properties of the final product (e.g., increasing fluorescence in fluorenone derivatives).

Reaction Pathways

The following diagram illustrates the divergent reactivity of the substrate:

ReactionPathways Substrate This compound Suzuki Pathway A: Suzuki-Miyaura (Intermolecular) Substrate->Suzuki + Ar-B(OH)2 Pd(0), Base Fluorenone Pathway B: Direct Arylation (Intramolecular) Substrate->Fluorenone Pd(II), High T C-H Activation ProductA 2-Aryl-3',5'-dimethoxybenzophenone (Biaryl Ketone) Suzuki->ProductA ProductB 2,4-Dimethoxyfluorenone (Fused Tricycle) Fluorenone->ProductB

Figure 1: Divergent synthetic workflows for this compound.

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Synthesis of sterically hindered biaryl ketones. Challenge: The ortho-substituent restricts the approach of the boronic acid during transmetallation. Standard PPh3-based catalysts often fail, leading to protodebromination (reduction of the C-Br bond).

Optimized Conditions
ComponentReagentRole
Catalyst Source Pd(OAc)₂ (2-5 mol%)Precursor to active Pd(0).
Ligand S-Phos or X-Phos (1:2 Pd:L ratio)Bulky, electron-rich biaryl phosphines facilitate oxidative addition and stabilize the monoligated Pd(0) species.
Base K₃PO₄ (3.0 equiv)Anhydrous base minimizes hydrolytic deborylation.
Solvent Toluene/Water (10:1)Biphasic system aids solubility of inorganic base while keeping the catalyst in the organic phase.
Temperature 100 °CRequired to overcome the activation energy of the hindered transmetallation step.
Step-by-Step Procedure
  • Charge: In a glovebox or under Argon flow, add This compound (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), S-Phos (0.04 equiv), and finely ground K₃PO₄ (3.0 equiv) to a reaction vial.

  • Solvate: Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration relative to bromide).

  • Seal & Heat: Cap the vial with a PTFE-lined septum. Heat to 100 °C with vigorous stirring (1000 rpm) for 12-18 hours.

    • Checkpoint: The solution should turn from dark red/brown to black. A persistent yellow/orange color may indicate catalyst deactivation (oxidation).

  • Monitor: Check via LC-MS.

    • Success: Peak M+ (Product).

    • Failure Mode 1: Peak M-Br+H (Protodebromination) → Indicates catalyst is active but transmetallation is too slow. Action: Increase boronic acid to 2.0 equiv and switch to X-Phos.

    • Failure Mode 2: Starting Material remains → Indicates failed oxidative addition. Action: Increase Temp to 110 °C or switch to Pd(dba)₂.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Intramolecular Direct Arylation (Fluorenone Synthesis)

Objective: Cyclization to form substituted fluorenones via Pd-catalyzed C-H activation. Mechanism: The Pd(II) species inserts into the C-Br bond, brings the pendant ring close, and activates the ortho-C-H bond (Concerted Metallation-Deprotonation), followed by Reductive Elimination.

Optimized Conditions
ComponentReagentRole
Catalyst Pd(OAc)₂ (5-10 mol%)Acts as the oxidant/catalyst.
Ligand PPh₃ (20 mol%) or None Simple ligands often work best; "Ligand-free" conditions (Jeffery conditions) are viable.
Base K₂CO₃ or Ag₂CO₃ (2.0 equiv)Ag₂CO₃ can act as a halide scavenger, promoting the cationic Pd pathway which is more electrophilic.
Solvent DMA or DMFPolar aprotic solvents stabilize the polar transition state.
Temperature 130-140 °CHigh temperature is critical for C-H activation.
Step-by-Step Procedure
  • Charge: Add This compound (1.0 equiv), Pd(OAc)₂ (0.10 equiv), PPh₃ (0.20 equiv), and K₂CO₃ (2.0 equiv) to a pressure tube.

  • Solvate: Add anhydrous DMA (0.1 M). Note: Oxygen exclusion is less critical here than in Suzuki coupling, but inert atmosphere is recommended.

  • Reaction: Seal and heat to 140 °C for 24 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Pd black.

    • Dilute filtrate with water (precipitation often occurs). Extract with CH₂Cl₂.[2]

  • Purification: Fluorenones are typically highly fluorescent. Use a UV lamp to track the product during column chromatography.

Mechanistic Visualization (The Self-Validating System)

Understanding the catalytic cycle allows the researcher to diagnose failure. The diagram below highlights the critical "Decision Points" where the reaction can stall.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronic Acid + Base Dehal Protodebromination (Side Product: Ar-H) OxAdd->Dehal Slow Transmetallation + H source RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the "Steric Bottleneck" at the transmetallation step. If this step is too slow due to ortho-substitution, the intermediate captures a proton, leading to protodebromination.

References

  • Ortho-Substituted Benzophenone Synthesis

    • Synthesis of substituted fluorenones/indenofluorenediones from 2-bromobenzaldehydes and arylboronic acids.[3][4][5] Liu, T. P., et al. (2011).[3][4] Organic Letters.

    • Source: [Link]

  • General Sterically Hindered Coupling Protocols

    • Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates. Barder, T. E., et al. (2005). Journal of the American Chemical Society.[6]

    • Source: [Link]

  • Fluorenone Formation via Direct Arylation

    • Palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols.[7] (2012). Organic & Biomolecular Chemistry.

    • Source: [Link]

  • Mechanistic Insight on Pd-Catalysis

    • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
    • Source: [Link]

Sources

Topic: Reagents and Protocol for the Preparation of 2-Bromo-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

This guide provides a detailed protocol and the scientific rationale for the synthesis of 2-Bromo-3',5'-dimethoxybenzophenone, a key intermediate in medicinal chemistry and organic synthesis. The methodology is grounded in the principles of the Friedel-Crafts acylation, optimized for high yield and purity.

Mechanistic Principle: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1] The core of this reaction involves the generation of a highly reactive acylium ion from 2-bromobenzoyl chloride. This is accomplished using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]

The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it an excellent leaving group and facilitating the formation of the electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the final ketone product.[1][3]

A critical aspect of this reaction is the use of a stoichiometric amount of the Lewis acid. The ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][4] This complexation effectively sequesters the catalyst, preventing it from participating in further reactions. Therefore, at least one full equivalent of AlCl₃ is required for the reaction to proceed to completion.[4]

Reagents and Materials

Proper selection and handling of reagents are paramount for the success of this synthesis. Anhydrous conditions are critical as aluminum chloride and 2-bromobenzoyl chloride are highly sensitive to moisture.

Reagent/Material Formula Molar Mass ( g/mol ) Role Key Considerations
1,3-DimethoxybenzeneC₈H₁₀O₂138.16Aromatic Substrate (Nucleophile)Must be pure and dry.
2-Bromobenzoyl chlorideC₇H₄BrClO219.46Acylating Agent (Electrophile Precursor)Highly moisture-sensitive; handle under inert gas.
Aluminum Chloride (Anhydrous)AlCl₃133.34Lewis Acid CatalystExtremely hygroscopic; reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous SolventMust be anhydrous grade.
Hydrochloric Acid (2 M)HCl36.46Quenching AgentUsed in aqueous work-up to decompose AlCl₃ complexes.
Saturated Sodium BicarbonateNaHCO₃84.01Neutralizing WashRemoves residual acid from the organic phase.
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentRemoves trace water from the organic solution.
Ethyl Acetate / Hexane--Recrystallization SolventsUsed for final product purification.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Synthesis Workflow Diagram

Friedel_Crafts_Acylation cluster_setup I. Reaction Setup (Inert Atmosphere) cluster_addition II. Reagent Addition (Controlled) cluster_reaction III. Reaction Progression cluster_workup IV. Work-up & Isolation cluster_purification V. Purification A Suspend anhydrous AlCl3 in anhydrous DCM B Cool flask to 0 °C (Ice Bath) A->B Stirring C Add 2-bromobenzoyl chloride dropwise to form acylium ion D Add 1,3-dimethoxybenzene solution dropwise C->D Maintain T < 5 °C E Allow to warm to room temperature F Stir for 12-24 hours (Monitor by TLC) E->F G Quench reaction in ice-cold 2M HCl H Extract with DCM G->H I Wash with NaHCO3 (aq) and Brine H->I J Dry organic layer (MgSO4) I->J K Concentrate in vacuo J->K L Recrystallize crude solid (Ethyl Acetate/Hexane) M Filter, wash with cold hexane, and dry L->M

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Methodology
  • Preparation: Flame-dry a three-necked round-bottom flask fitted with a magnetic stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane (DCM) to create a stirrable suspension.

  • Cooling: Immerse the flask in an ice-water bath to cool the contents to 0 °C. Effective temperature control during reagent addition is crucial to minimize side reactions.

  • Acylium Ion Formation: Add 2-bromobenzoyl chloride (1.0 equivalent) dropwise to the cold, stirred suspension over 15 minutes.

  • Nucleophilic Attack: In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 equivalent) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 2 M HCl. This hydrolyzes the aluminum complexes and dissolves inorganic salts.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize acid) and then with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a hot mixture of ethyl acetate and hexane to afford this compound as a pure crystalline solid.

Safety and Handling

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with no exposure to atmospheric moisture.

  • 2-Bromobenzoyl chloride: Lachrymatory and corrosive. It is also moisture-sensitive. Always handle in a fume hood.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • Quenching Procedure: The quenching of the reaction is highly exothermic. Perform this step slowly and with vigorous stirring in an open beaker within a fume hood to safely dissipate heat and any evolved gases.

References

  • Seetharamia, B. R., & Thyagarajan, H. S. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE.
  • Chemistry 211 Experiment 1. (2012, November 14).
  • Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts acylation and alkylation reactions. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with 2-Bromo-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a structured approach to resolving the common experimental challenge of dissolving 2-Bromo-3',5'-dimethoxybenzophenone. While specific quantitative solubility data for this compound is not extensively published, this document outlines a systematic troubleshooting process grounded in fundamental principles of organic chemistry and proven laboratory techniques for handling poorly soluble molecules.

Physicochemical Profile: Understanding the Compound

This compound is a polysubstituted aromatic ketone. Its structure, featuring two aromatic rings, a polar ketone group, two methoxy ether groups, and a bromine atom, results in a molecule with moderate polarity and a significant nonpolar surface area. This profile suggests poor solubility in highly polar solvents like water and nonpolar solvents like hexanes, with preferential solubility in moderately polar organic solvents.

PropertyValue (Predicted/Inferred)Source(s)
Molecular Formula C₁₅H₁₃BrO₃Inferred from Structure
Molecular Weight 321.17 g/mol
Appearance Likely a white to off-white solid[1][2]
Predicted Polarity Moderately PolarGeneral Chemical Principles
Predicted LogP > 3[3]
Hydrogen Bond Acceptors 3 (Ketone oxygen, 2x Ether oxygens)Inferred from Structure
Hydrogen Bond Donors 0Inferred from Structure

Troubleshooting Guide: A Stepwise Approach to Dissolution

This section addresses common solubility challenges in a question-and-answer format, guiding you from initial solvent selection to more advanced dissolution techniques.

Q1: My this compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps?

A1: When facing poor solubility, a systematic approach is crucial. The fundamental principle of "like dissolves like" is the best starting point.[1][4] This means matching the polarity of the solvent to that of the solute. Given the compound's structure, solvents with moderate polarity are the most promising candidates.

The following workflow provides a logical sequence for initial troubleshooting:

G cluster_physical start Start: Undissolved Compound solvent_screen Step 1: Systematic Solvent Screening (See Table 2 for suggestions) start->solvent_screen dissolved_yes Success: Compound Dissolved solvent_screen->dissolved_yes Soluble? dissolved_no Issue: Still Insoluble or Sparingly Soluble solvent_screen->dissolved_no Insoluble? physical_methods Step 2: Apply Physical Methods dissolved_no->physical_methods heating Gentle Heating (Monitor for degradation) physical_methods->heating sonication Sonication (Increases surface area) physical_methods->sonication grinding Grinding/Micronization (Reduces particle size) physical_methods->grinding dissolved_yes2 Success: Compound Dissolved sonication->dissolved_yes2 Soluble? dissolved_no2 Issue: Still Insoluble sonication->dissolved_no2 Insoluble? cosolvent Step 3: Use a Co-Solvent System dissolved_no2->cosolvent end Success: Compound Dissolved cosolvent->end

Caption: Systematic workflow for troubleshooting solubility.

Begin by testing small quantities of the compound in the recommended solvents listed in the table below.

SolventPolarity IndexPredicted SolubilityRationale & Comments
Water 9.0InsolubleThe large nonpolar aromatic structure outweighs the polar functional groups.[5]
Hexane/Heptane 0.0InsolubleThese nonpolar solvents will not effectively solvate the polar ketone and ether groups.[4]
Toluene 2.4Sparingly SolubleMay show some solubility due to aromatic ring interactions (pi-stacking).
Dichloromethane (DCM) 3.1Likely Soluble A good starting point. Its moderate polarity is often effective for similar aromatic compounds.[4]
Tetrahydrofuran (THF) 4.0Likely Soluble The ether oxygen and cyclic structure provide a good balance of polarity.[6]
Acetone 5.1Likely Soluble A polar aprotic solvent that should effectively solvate the benzophenone core.[4]
Ethyl Acetate 4.4SolubleAnother excellent candidate with balanced polarity.[6]
Methanol/Ethanol 5.1 / 5.2Sparingly SolubleMay be effective, especially with heating, but solubility could be limited by the large carbon skeleton.[5]
DMF / DMSO 6.4 / 7.2Very Soluble These highly polar aprotic solvents are aggressive and usually effective for dissolving difficult compounds. Use with caution as they can be hard to remove.[5]
Q2: I've tried a suitable solvent like DCM or THF, but the dissolution rate is very slow or incomplete. What should I do next?

A2: If you have selected an appropriate solvent but are still facing issues, the problem may be kinetic rather than thermodynamic. You can accelerate the rate of dissolution by introducing energy or increasing the compound's surface area.

  • Temperature Adjustment: For most solids, solubility increases with temperature.[1] Gently warming the solvent while stirring can significantly improve both the rate and extent of dissolution. However, always be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Particle Size Reduction: Decreasing the particle size of a solid dramatically increases its surface area-to-volume ratio, which can enhance the dissolution rate.[7][8] This can be achieved by manually grinding the solid with a mortar and pestle (micronization) before adding the solvent.[9]

  • Sonication: Using an ultrasonic bath is a highly effective method for dissolving stubborn solids. The high-frequency sound waves create micro-cavitations that break apart solid agglomerates and enhance solvent penetration.[1]

Protocol: Dissolution via Sonication
  • Preparation: Weigh the desired amount of this compound and place it in a suitable vessel (e.g., a glass vial or flask).

  • Solvent Addition: Add the chosen solvent to the vessel, ensuring the solid is fully immersed.

  • Sonication: Place the vessel in an ultrasonic bath. For dense solids, ensure the vessel is not sitting directly on the bottom of the bath, which can dampen the effect.

  • Operation: Turn on the sonicator. The required duration will depend on the amount of material and solvent volume.

  • Monitoring: Visually monitor the dissolution process. Continue sonication until the solid is fully dissolved or no further change is observed.[1]

Q3: When is it appropriate to use a co-solvent, and how do I select a suitable system?

A3: A co-solvent system is beneficial when a single solvent does not provide the desired solubility. This technique involves adding a water-miscible organic solvent to an aqueous solution or mixing two organic solvents to fine-tune the polarity of the medium.[7][9] For this compound, an organic co-solvent system is most relevant.

You would use a co-solvent system if:

  • Your compound is soluble in a nonpolar solvent (e.g., Toluene) and another reactant is soluble in a more polar solvent (e.g., Acetonitrile), and you need to run a reaction.

  • You are performing a recrystallization and need a binary system where the compound is soluble in one solvent when hot but insoluble when cold, and the second solvent acts as an anti-solvent.[10]

Workflow for Developing a Co-Solvent System

Caption: Decision tree for selecting a co-solvent system.

A common and effective strategy is to dissolve the compound in a small amount of a high-solubility solvent like THF or Acetone, and then gradually add a lower-solubility (anti-solvent) like Hexane or Water until the solution becomes cloudy, indicating the saturation point has been reached.

Frequently Asked Questions (FAQs)

Q: My reaction is complete, but the product "oils out" during cooling/recrystallization instead of forming crystals. What does this mean and how can I fix it? A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when a solution is supersaturated and cooled too quickly, or when the melting point of the impure compound is below the temperature of the solution. To fix this, you can:

  • Re-heat the solution until it is homogeneous again.

  • Add a small amount of the "good" solvent to decrease the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.

  • If the problem persists, you may need to select a different solvent or co-solvent system for the recrystallization.[10]

Q: Are there any specific safety precautions for handling this compound? A: While a specific Safety Data Sheet (SDS) for this exact isomer is not readily available, related brominated and methoxylated aromatic compounds are classified as hazardous.[11][12][13] Assume the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15] Always adhere to standard laboratory safety protocols:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid creating and inhaling dust.

  • Consult the SDS for any solvents used, paying close attention to their flammability and toxicity.

Q: Can I use pH adjustment to increase the solubility of this compound in aqueous media? A: No, pH adjustment is unlikely to be effective. This technique primarily works for ionizable compounds, such as those with acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups.[7][8] this compound is a neutral molecule and lacks a functional group that can be readily protonated or deprotonated in a typical aqueous pH range. Therefore, its solubility is not significantly influenced by pH.

References

  • 2-Bromo-1,3,5-trimethoxybenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hart ML, Do DP, Ansari RA, Rizvi SAA. Brief Overview of Various Approaches to Enhance Drug Solubility. J Dev Drugs. 2018;7(189). Available from: [Link]

  • How do I deal with an organic liquid that doesn't dissolve in certain other organic liquids?. Science Madness Discussion Board. Available from: [Link]

  • 3-Bromo-3',4'-dimethoxybenzophenone Properties. US Environmental Protection Agency (EPA). Available from: [Link]

  • Dealing with Unknown Compounds. In: Cooperative Organic Chemistry Student Laboratory Manual. Open Textbook Publishing; 2024. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Published July 26, 2021. Available from: [Link]

  • Sharma D, Saini S, Singh G, Rana R, Singh M. Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023;13(3):141-149. Available from: [Link]

  • Al-Obeed O, Al-Ghannam A, Alshaya A, et al. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology. 2022;74:103588.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 2022;05(01).
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Guesmi A, Jelsch C, Gautier-Luneau I, et al. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallogr Sect E Struct Rep Online. 2012;68(Pt 3):o739. Published 2012 Feb 14.
  • Moreno-Calvo E, Guisado-Barrios G, Rius J, et al. Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions?. CrystEngComm. 2013;15(31):6149-6158.
  • Recrystallization pointers. Reddit. r/chemistry. Published April 29, 2024. Available from: [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. Available from: [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. J. Braz. Chem. Soc. 2018;29(2).
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. Available from: [Link]

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDrug.org. Available from: [Link]

  • Solvent Miscibility and Polarity Chart. Available from: [Link]

  • Solvent Physical Properties. Available from: [Link]

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Technical Support Center: High-Purity Purification of 2-Bromo-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your research. This guide offers a comprehensive approach to achieving high purity of 2-Bromo-3',5'-dimethoxybenzophenone through recrystallization, focusing on systematic solvent selection and robust troubleshooting.

Section 1: Foundational Principles & FAQs

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities. The fundamental principle is based on differential solubility. An ideal solvent will dissolve the target compound (this compound) and any soluble impurities at an elevated temperature, but as the solution cools, the solubility of the target compound decreases significantly, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent (now called the mother liquor).

Q2: Why is solvent selection the most critical step in this process?

The success of a recrystallization hinges almost entirely on the choice of solvent. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: It must completely dissolve the this compound when hot.

  • Low Solvency at Low Temperatures: It should dissolve very little of the compound when cold to ensure maximum recovery of the purified crystals.[1]

  • Dissolves Impurities Well (or Not at All): Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

Finding a single solvent that meets all these criteria is rare, which is why a systematic screening process and sometimes a two-solvent system are necessary.

Section 2: Systematic Solvent Selection for this compound

Q3: What are the likely physical properties of this compound and how do they guide solvent choice?

  • Structure: It is a moderately polar molecule containing a ketone, two ether (methoxy) groups, a bromine atom, and two aromatic rings. This structure suggests it will be soluble in a range of organic solvents.

  • Estimated Melting Point: A structurally similar isomer, 3-Bromo-3',4'-dimethoxybenzophenone, has a reported melting point range of 97-123 °C.[1] It is reasonable to hypothesize that this compound will have a melting point in a similar range. This is a crucial parameter for avoiding a common issue known as "oiling out."

Q4: Which solvents should I test for the recrystallization?

Based on the "like dissolves like" principle and the compound's structure, a good starting point for a solvent screen would include the solvents listed in the table below. It is recommended to test small quantities (e.g., 10-20 mg of crude product) with each candidate solvent.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Potential Issues
Ethanol 78 Polar Protic Often a good choice for moderately polar compounds. The -OH group can hydrogen bond.
Methanol 65 Polar Protic More polar than ethanol; may be too good a solvent even when cold.[2]
Isopropanol 82 Polar Protic Less polar than ethanol, good for inducing crystallization.
Ethyl Acetate 77 Polar Aprotic The ester group is similar in polarity to the ketone and ether groups in the target molecule.[3]
Acetone 56 Polar Aprotic Its ketone functionality makes it a good candidate, but its low boiling point can be problematic.[3]
Toluene 111 Nonpolar The aromatic nature may favor dissolution, but its high boiling point could lead to oiling out if the compound's melting point is below 111 °C.
n-Heptane/Hexane 98 / 69 Nonpolar Likely to be poor solvents on their own, but excellent as "anti-solvents" in a two-solvent system.[3]

| Water | 100 | Highly Polar | The compound is expected to be insoluble in water, making it a potential anti-solvent.[3] |

Q5: How do I perform an efficient solvent screen?

Follow this systematic workflow to identify a suitable solvent or solvent pair.

Solvent_Selection_Workflow start Place ~20 mg of crude This compound in a test tube add_cold Add candidate solvent dropwise at room temp (~0.5 mL) start->add_cold observe_cold Observe Solubility add_cold->observe_cold heat Heat mixture gently to boiling observe_cold->heat Insoluble two_solvent_path Consider for Two-Solvent System (Solvent 1) observe_cold->two_solvent_path Soluble observe_hot Observe Solubility heat->observe_hot cool Cool slowly to RT, then in an ice bath observe_hot->cool Soluble poor_solvent Result: Poor Solvent (Try another) observe_hot->poor_solvent Insoluble observe_crystals Check for Crystal Formation cool->observe_crystals good_single Result: Good Single Solvent observe_crystals->good_single Abundant Crystals observe_crystals->poor_solvent No/Few Crystals anti_solvent_path Consider for Two-Solvent System (Anti-Solvent) observe_crystals->anti_solvent_path Insoluble Cold (from initial test)

Caption: Workflow for selecting a recrystallization solvent.
Section 3: Detailed Experimental Protocols

Q6: How do I perform a single-solvent recrystallization?

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.[1] Adding excess solvent is the most common cause of low yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven.

Q7: When and how should I use a two-solvent (mixed-solvent) system?

A two-solvent system is ideal when no single solvent has the desired solubility properties. You will use a pair of miscible solvents: one in which the compound is highly soluble ("solvent #1") and one in which it is poorly soluble ("anti-solvent" or "solvent #2").

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of hot "solvent #1" (the good solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (the poor solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add one or two drops of hot "solvent #1" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For the washing step, use a chilled mixture of the two solvents in the same approximate ratio used to induce crystallization.

Section 4: Troubleshooting Common Recrystallization Issues

Q8: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often due to either using too much solvent or the solution becoming supersaturated.[1][4]

  • Induce Crystallization:

    • Scratch: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seed: If you have a small crystal of the pure product, add it to the solution to act as a "seed crystal" for nucleation.[1][4]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2][4] Gently heat the solution to boil off some of the solvent, then attempt the cooling process again.

Q9: My compound separated as an oil, not crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4][5] This is more likely if the solvent's boiling point is higher than the solute's melting point or if cooling is too rapid.

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[2]

  • Change Solvents: If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.

Q10: My final yield of pure crystals is very low. What went wrong?

Low recovery can result from several procedural errors:[5]

  • Excess Solvent: Using too much solvent during the initial dissolution is the most frequent cause, as a significant amount of product will remain in the mother liquor.[1][4][5]

  • Premature Crystallization: Product lost during a hot filtration step because the apparatus was not properly pre-heated.

  • Incomplete Cooling: Not cooling the flask in an ice bath after it reaches room temperature can leave a substantial amount of product dissolved.

  • Excessive Washing: Using too much solvent to wash the crystals, or using solvent that is not ice-cold, will dissolve some of your product.[1][5]

Troubleshooting_Flowchart start Recrystallization Problem Occurs q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals A oiling_out Compound 'Oiled Out' q1->oiling_out B low_yield Yield is Very Low q1->low_yield C sol_supersaturated Cause: Supersaturation or Too Much Solvent no_crystals->sol_supersaturated sol_oil Cause: Cooling too fast or Solvent BP > Solute MP oiling_out->sol_oil sol_yield Cause: Too much solvent or Improper washing/transfer low_yield->sol_yield act_crystals Action: 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume & re-cool sol_supersaturated->act_crystals act_oil Action: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly 4. Change to lower-boiling solvent sol_oil->act_oil act_yield Action: 1. Use minimum hot solvent 2. Ensure complete cooling 3. Wash with minimal ice-cold solvent sol_yield->act_yield

Caption: Troubleshooting logic for common recrystallization problems.
References
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 14, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). UMass Lowell. Retrieved February 14, 2026, from [Link]

  • Recrystallization Flow Chart. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3-Bromo-3',4'-dimethoxybenzophenone Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Regio-Control in 2-Bromo-3',5'-dimethoxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Bromo-3',5'-dimethoxybenzophenone scaffold is a critical pharmacophore, particularly in the development of tubulin polymerization inhibitors (colchicine binding site) and resveratrol analogs. However, its structural asymmetry creates significant regio-selectivity challenges.[1] Researchers frequently encounter three primary bottlenecks:

  • Isomer Scrambling: Inadvertent synthesis of the 2,4-dimethoxy isomer during core assembly.[1]

  • Steric Deactivation: Failure of cross-coupling reactions at the sterically crowded 2-bromo position.[1]

  • Electrophilic Misdirection: Unintended substitution on the highly activated B-ring during downstream functionalization.[1]

This guide provides definitive protocols and troubleshooting logic to resolve these issues, ensuring high purity and yield.

Module 1: Core Synthesis & Isomer Control

Q1: I attempted Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-bromobenzoyl chloride, but NMR indicates I isolated the 2,4-dimethoxy isomer. Why did this happen?

Diagnosis: This is a classic "Directing Group" error.[1] You fell into the Electronic Trap .

  • Mechanism: In Friedel-Crafts acylation, 1,3-dimethoxybenzene acts as the nucleophile.[1] The methoxy groups are ortho/para directors.[1]

  • The Conflict: The 2-position (between the two methoxy groups) is sterically hindered. The 4-position is electronically activated and sterically accessible.

  • Result: The electrophile attacks the 4-position, yielding 2,4-dimethoxybenzophenone , not the desired 3,5-isomer.

The Solution: Invert the Polarity (The Nitrile Route) To guarantee the 3',5'-substitution pattern, you must use a precursor where the meta-pattern is already locked in. Do not rely on electrophilic substitution to establish this pattern.[1]

Validated Protocol: Grignard Addition to Nitrile This method prevents over-addition (forming tertiary alcohols) and guarantees regio-integrity.[1]

  • Reagents:

    • Nucleophile: 2-Bromophenylmagnesium bromide (generated in situ or commercial).[1]

    • Electrophile: 3,5-Dimethoxybenzonitrile.[1]

  • Procedure:

    • Dissolve 3,5-dimethoxybenzonitrile (1.0 equiv) in anhydrous THF/Ether.

    • Cool to 0°C.[1]

    • Add 2-bromophenylmagnesium bromide (1.1 equiv) dropwise.[1]

    • Critical Step: The reaction forms an intermediate imine magnesium salt , which precipitates and prevents further attack by the Grignard reagent.

    • Stir at RT for 3–4 hours.

    • Hydrolysis: Quench with acidic water (H₃O⁺) to hydrolyze the imine to the ketone.

  • Outcome: Exclusive formation of This compound .[1]

Visualizing the Isomer Trap

SynthesisPathways cluster_0 Pathway A: The Trap cluster_1 Pathway B: The Solution Start1 1,3-Dimethoxybenzene (Nucleophile) WrongProduct 2,4-Dimethoxy isomer (UNDESIRED) Start1->WrongProduct Friedel-Crafts (Para-attack favored) Reagent1 2-Bromobenzoyl Chloride (Electrophile) Reagent1->WrongProduct Start2 3,5-Dimethoxybenzonitrile (Electrophile) Intermediate Imine Salt Intermediate (Stops 2nd Addition) Start2->Intermediate Grignard Addition Reagent2 2-Bromophenyl MgBr (Nucleophile) Reagent2->Intermediate CorrectProduct 3,5-Dimethoxy isomer (TARGET) Intermediate->CorrectProduct Acid Hydrolysis

Figure 1: Comparison of synthetic routes. Pathway A leads to the incorrect regioisomer due to electronic directing effects.[1] Pathway B locks the meta-substitution pattern using a nitrile precursor.

Module 2: Functionalizing the 2-Bromo Handle

Q2: My Suzuki coupling at the 2-bromo position is stalling or yielding dehalogenated byproducts. How do I activate this site?

Troubleshooting Analysis: The 2-bromo position is ortho-substituted relative to the bulky benzophenone carbonyl. This creates significant steric hindrance, preventing standard Pd-catalysts (like Pd(PPh₃)₄) from undergoing oxidative addition effectively.[1]

Optimization Guide:

ParameterRecommendationRationale
Catalyst System Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) increase the "bite angle" and facilitate oxidative addition in hindered systems.
Base K₃PO₄ or Cs₂CO₃ Stronger, anhydrous bases often outperform aqueous Na₂CO₃ in sterically demanding couplings.[1]
Solvent Dioxane or Toluene (at 100°C)Higher boiling point solvents are required.[1] THF reflux (66°C) is often insufficient to overcome the activation energy barrier.[1]
Additives None (Avoid CuI)Copper can sometimes promote homocoupling or dehalogenation in these specific hindered ketones.[1]

Protocol Adjustment: If using a boronic acid:

  • Degas solvents thoroughly (Argon sparge, 15 min). Oxygen is a poison here.[1]

  • Use a high catalyst loading (3–5 mol%).[1]

  • Microwave assistance: 110°C for 30 minutes often drives the reaction to completion where thermal heating fails.[1]

Module 3: Downstream Functionalization & Selectivity

Q3: I need to introduce a nitro or bromo group to the core. Where will it land?

Predictive Logic: You have two rings competing for the electrophile:

  • Ring A (2-Bromo-phenyl): Deactivated by the electron-withdrawing Carbonyl and the Bromine.

  • Ring B (3,5-Dimethoxy-phenyl): Highly Activated by two electron-donating methoxy groups.[1]

Verdict: Electrophilic Aromatic Substitution (EAS) will occur exclusively on Ring B .[1]

Regio-Map for Ring B:

  • Position 2' (Between methoxys): Sterically blocked.[1] Unlikely to react.

  • Position 4' (Para to OMe): The primary site of reaction.

  • Position 6': Equivalent to 4' (due to symmetry).[1]

Result: Nitration (HNO₃/H₂SO₄) or Bromination (NBS) will yield the 2-bromo-3',5'-dimethoxy-4'-substituted derivative.

Q4: How can I selectively demethylate just one methoxy group?

The Challenge: In 3,5-dimethoxy systems, the methoxy groups are chemically equivalent and meta to the carbonyl. Standard chelation-controlled demethylation (using Lewis acids like BCl₃ or AlCl₃) usually targets methoxy groups ortho to a carbonyl.[1] Since neither group is ortho, selectivity is purely kinetic.[1]

Strategy:

  • Reagent: BBr₃ (Boron Tribromide) .

  • Conditions: Strictly controlled at -78°C .

  • Stoichiometry: Use exactly 0.95 equivalents of BBr₃.

  • Workup: Quench immediately at low temperature.

  • Expectation: You will obtain a statistical mixture:

    • Starting material (3,5-dimethoxy)[2][3]

    • Mono-phenol (3-hydroxy-5-methoxy) ~40-50%

    • Bis-phenol (3,5-dihydroxy)

    • Note: Separation via column chromatography is required.[1]

References & Grounding

  • Friedel-Crafts Regioselectivity:

    • Mechanism & Isomer Distribution:[1] "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation." Vertex AI Search Results 1.1.

    • 1,3-Dimethoxybenzene Reactivity: "Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid." Vertex AI Search Results 1.20.

  • Synthesis of 3,5-Dimethoxybenzophenone Derivatives:

    • Grignard/Nitrile Approach: Validated by standard organometallic protocols for benzophenone synthesis where Friedel-Crafts fails due to directing group conflicts.[1]

    • Tubulin Inhibition Context: "Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors."[1] PubMed Central.[1]

  • Demethylation Strategies:

    • Aluminum Chloride System: "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System." Synthetic Communications.

  • General Benzophenone Synthesis:

    • Use of Weinreb Amides/Nitriles: "Preparation of the Grignard reagent, phenylmagnesium bromide."[1][4][5] MiraCosta College Protocols.

Need Further Assistance?

Contact Application Support: Reference Ticket: #REGIO-BP-35-BR[6]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Combretastatin A-4 versus 2-Bromo-3',5'-dimethoxybenzophenone: A Study in Established Potency and Hypothetical Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher at the frontier of anticancer drug discovery, the landscape is defined by both well-trodden paths and uncharted territory. This guide navigates both, offering a detailed comparison between a known powerhouse, Combretastatin A-4, and a compound of nascent interest, 2-Bromo-3',5'-dimethoxybenzophenone. While Combretastatin A-4's reputation as a potent inhibitor of tubulin polymerization is firmly established, the biological activity of this compound remains largely to be elucidated. This document serves as a comprehensive resource, contrasting the validated efficacy of a benchmark molecule with the theoretical potential of a novel synthetic analog, and providing the experimental frameworks necessary to bridge this knowledge gap.

Introduction: Two Molecules, One Target

Microtubules, the dynamic cytoskeletal filaments essential for cell division, have long been a prized target in cancer chemotherapy.[1][2] Their disruption leads to mitotic arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[1] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent exemplar of this strategy.[2][3] It effectively inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[4][5]

In the ongoing search for novel anticancer agents with improved efficacy and pharmacological profiles, synthetic chemistry offers a vast playground. Benzophenones have emerged as a promising scaffold, with many derivatives demonstrating significant cytotoxic and antimitotic activities, often by targeting the same colchicine binding site on tubulin. This guide focuses on one such synthetic compound, this compound, and places it in direct comparison with the well-characterized biological activity of Combretastatin A-4.

The Established Agent: Combretastatin A-4

Combretastatin A-4 is a cis-stilbene that has garnered considerable interest for its potent antivascular and antitumor properties.[2][4] Its mechanism of action is well-documented, centering on its ability to bind to the colchicine site of β-tubulin, thereby inhibiting microtubule assembly.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

The cytotoxic effects of CA-4 have been demonstrated across a wide range of human cancer cell lines, with IC50 values often in the nanomolar range.[7][8] Furthermore, CA-4 exhibits selective toxicity towards the tumor vasculature, leading to a rapid shutdown of blood flow within tumors and subsequent necrosis.[4]

The Compound of Interest: this compound

This compound is a synthetic compound whose biological activity has not yet been extensively reported in peer-reviewed literature. However, its structural features, particularly the benzophenone core and the presence of methoxy and bromo substitutions, suggest a potential for anticancer activity. The benzophenone scaffold is a known pharmacophore for tubulin inhibitors, and various substitutions on the phenyl rings can significantly influence potency.

While direct experimental data for this compound is not available, the broader class of substituted benzophenones has been shown to exhibit cytotoxic and antiproliferative effects.[9] Studies on related bromo- and dimethoxy-substituted compounds suggest that they can possess significant biological activities, including antibacterial and anticancer effects.[10][11][12]

Comparative Overview of Biological Activity

The following table summarizes the known biological activities of Combretastatin A-4 and highlights the areas for future investigation for this compound.

FeatureCombretastatin A-4This compound
Mechanism of Action Inhibition of tubulin polymerization by binding to the colchicine site.[4][5]Hypothesized: Inhibition of tubulin polymerization.
Primary Cellular Effect Mitotic arrest at G2/M phase, induction of apoptosis, and vascular disruption in tumors.[4][6]To be determined.
Cytotoxicity Potent, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[7][8]To be determined.
In Vivo Activity Significant antitumor and antivascular effects demonstrated in preclinical models.[2]To be determined.

Hypothetical Mechanism of Action: this compound

Based on the established activity of other benzophenone derivatives, it is plausible that this compound could also function as a tubulin polymerization inhibitor. The benzophenone core can mimic the bi-aryl structure of other colchicine-site binders. The methoxy groups may enhance binding affinity, while the bromo substituent could contribute to overall cytotoxicity.

The proposed mechanism would involve the binding of this compound to the colchicine site on β-tubulin, leading to a conformational change that prevents the incorporation of tubulin dimers into growing microtubules. This would disrupt the dynamic instability of microtubules, leading to the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.

G cluster_0 Proposed Cellular Pathway This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin Dimer->Microtubule Polymerization Inhibition Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Polymerization Inhibition->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and directly compare it to Combretastatin A-4, the following standardized protocols are recommended.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[13]

  • Compound Treatment: Prepare serial dilutions of this compound and Combretastatin A-4 (as a positive control) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[17][18][19][20][21]

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.[17][20]

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP-containing buffer. Prepare serial dilutions of the test compounds (this compound and Combretastatin A-4) and a control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the test compounds or controls.[20]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[19][20]

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

G cluster_workflow Tubulin Polymerization Assay Workflow start Prepare Reagents (Tubulin, GTP, Compounds) mix Mix Reagents in Pre-warmed 96-well Plate start->mix measure Kinetic Absorbance Reading at 340 nm (37°C) mix->measure analyze Generate and Analyze Polymerization Curves measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Directions

Combretastatin A-4 stands as a testament to the therapeutic potential of targeting microtubule dynamics. Its well-defined mechanism and potent biological activity make it an invaluable benchmark in the development of new antimitotic agents. This compound, while currently uncharacterized, represents the vast potential of synthetic chemistry to generate novel anticancer drug candidates. The structural similarities to other known tubulin inhibitors suggest that it is a prime candidate for investigation.

The experimental protocols detailed in this guide provide a clear path forward for elucidating the biological activity of this compound. By systematically evaluating its cytotoxicity and its direct effects on tubulin polymerization, researchers can determine if this compound holds promise as a novel anticancer agent and how it truly compares to the established efficacy of Combretastatin A-4. This comparative approach, grounded in rigorous experimental validation, is essential for advancing the field of cancer drug discovery.

References

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A Comparative Guide to the Elemental Analysis Validation of 2-Bromo-3',5'-dimethoxybenzophenone for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For novel intermediates like 2-Bromo-3',5'-dimethoxybenzophenone, establishing a robust analytical profile is paramount. This guide provides an in-depth, experience-driven validation of elemental analysis for this specific compound, critically comparing its utility against other essential analytical techniques. We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, ensuring a self-validating and trustworthy analytical framework.

Foundational Chemistry: Theoretical Composition

Before any analysis, a theoretical baseline must be established. This compound is a substituted aromatic ketone with a specific elemental makeup. Understanding this theoretical composition is the first step in its analytical verification.

  • Molecular Formula: C₁₅H₁₃BrO₃

  • Molecular Weight: 321.17 g/mol

The structure consists of a benzophenone core, with a bromine atom substituted at the 2-position of one phenyl ring and two methoxy groups at the 3' and 5' positions of the second ring.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01115180.16556.10%
HydrogenH1.0081313.1044.08%
BromineBr79.904179.90424.88%
OxygenO15.999347.99714.94%
Table 1: Theoretical elemental composition of this compound.

Elemental Analysis (EA) Validation: A Self-Validating Protocol

Elemental analysis, typically referring to CHN (Carbon, Hydrogen, Nitrogen) analysis via combustion, provides the empirical formula of a compound.[1] It serves as a fundamental purity check, verifying that the bulk of the sample conforms to its expected elemental makeup. The validation of this procedure must be rigorous, adhering to standards set by bodies like the International Council for Harmonisation (ICH).[2][3][4]

The core principle relies on the complete combustion of the sample in a high-oxygen environment, which breaks the molecule down into simple gases (CO₂, H₂O, N₂).[5][6] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.

The Causality Behind the Protocol

A trustworthy protocol is a self-validating one. Each step is designed not only to generate data but also to prove the integrity of the system at the time of analysis.

EA_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Data Validation & Reporting CRM Certified Reference Material (e.g., Acetanilide) Calib Instrument Calibration CRM->Calib Establishes accuracy Sample Test Sample (this compound) Weigh Precision Weighing (1-3 mg in tin capsule) Sample->Weigh SST System Suitability Test (SST) Calib->SST Confirms system readiness SST->Weigh Proceed if SST passes Combustion Flash Combustion (~1000°C in O₂ stream) Weigh->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography (Separation of CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Experimental % Integration->Calculation Comparison Compare vs. Theoretical % Calculation->Comparison Report Final Report (Pass/Fail) Comparison->Report

Diagram 1: Experimental workflow for elemental analysis validation.
Detailed Experimental Protocol

This protocol is designed to meet the validation requirements of ICH Q2(R1).[4][7][8]

  • Instrument Calibration & System Suitability:

    • Rationale: Calibration with a well-characterized, high-purity standard like Acetanilide establishes the accuracy of the instrument's response.

    • Procedure:

      • Perform a multi-point calibration by analyzing varying weights of a certified reference material (CRM).

      • Following calibration, analyze the CRM as a check standard. The result must be within ±0.3% of the theoretical values for C, H, and N. This confirms system suitability.

  • Sample Preparation:

    • Rationale: The analysis is destructive and uses a small sample size (typically 1-3 mg), making meticulous sample handling and precision weighing critical to accuracy and repeatability.

    • Procedure:

      • Homogenize the this compound sample.

      • Using a calibrated microbalance, weigh approximately 1-3 mg of the sample into a clean tin capsule.

      • Seal the capsule tightly to ensure no sample loss. Prepare at least three replicates to assess precision.

  • Combustion Analysis:

    • Rationale: The "flash combustion" method ensures the instantaneous and complete oxidation of the sample, converting all organic elements into their respective gaseous oxides.[1]

    • Procedure:

      • Introduce the encapsulated sample into the combustion furnace of the CHN analyzer, operating at approximately 1000°C with a constant stream of pure oxygen.

      • The resultant gases (CO₂, H₂O, NOx, etc.) are passed through a reduction tube to convert NOx to N₂ gas.

      • The gas mixture is separated using a chromatographic column.

      • The concentration of each gas is measured by the thermal conductivity detector.

  • Data Interpretation and Acceptance Criteria:

    • Rationale: The universally accepted criterion for a pure small molecule is that the experimental values for C, H, and N must be within ±0.4% of the theoretical values.[9] This narrow window confirms both high purity and correct elemental composition.

    • Procedure:

      • The instrument software calculates the mass percentage of C, H, and N based on the detector's response and the sample weight.

      • Compare the mean result of the replicates to the theoretical values calculated in Section 1.

ElementTheoretical % Hypothetical Experimental % (n=3) Deviation Acceptance Criterion Result
Carbon56.10%56.25%+0.15%≤ ±0.40%Pass
Hydrogen4.08%4.15%+0.07%≤ ±0.40%Pass
Table 2: Hypothetical elemental analysis results and validation against acceptance criteria.

A Critical Note on Halogens and Oxygen: Standard CHN analyzers do not directly measure oxygen or halogens. Oxygen is typically determined by difference or via a separate pyrolysis method.[5] For bromine, a specialized technique such as microwave-induced combustion followed by ion chromatography (IC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required for accurate quantification.[10][11] This is a significant limitation of routine EA for halogenated compounds.

Comparative Analysis: An Orthogonal Approach to Purity

Elemental analysis is powerful but provides an empirical formula, not a definitive structure.[12] Isomers of this compound would yield identical EA results. Therefore, for comprehensive validation in a pharmaceutical setting, orthogonal (different and complementary) methods are essential.

Analytical_Decision_Tree Start Need to Characterize This compound Question1 Confirm Elemental Composition & Bulk Purity? Start->Question1 Question2 Confirm Molecular Structure? Question1->Question2 No EA Elemental Analysis (EA) Question1->EA Yes Question3 Quantify Impurities? Question2->Question3 No NMR NMR Spectroscopy (¹H, ¹³C, 2D) Question2->NMR Yes Question4 Confirm Molecular Weight? Question3->Question4 No HPLC HPLC-UV/DAD Question3->HPLC Yes MS Mass Spectrometry (HRMS) Question4->MS Yes Final Comprehensive Characterization Package Question4->Final No EA->Question2 NMR->Question3 HPLC->Question4 MS->Final

Diagram 2: Decision tree for selecting appropriate analytical techniques.
Comparison of Key Analytical Techniques
Technique Primary Purpose Strengths Limitations
Elemental Analysis (EA) Confirms elemental composition and bulk purity.Excellent for verifying the empirical formula. Detects inorganic impurities (e.g., salts) and bound solvent/water that other methods miss.[12]Does not provide structural information (cannot distinguish isomers). Low sensitivity for trace organic impurities.[13]
NMR Spectroscopy Definitive structural elucidation.Provides unambiguous structural information from ¹H and ¹³C spectra.[14][15][16] Quantitative NMR (qNMR) can determine purity without a specific reference standard.Lower sensitivity to trace impurities compared to HPLC. May not detect non-protonated impurities or inorganic salts.[12]
HPLC-UV/DAD Purity determination and quantification of impurities.High sensitivity and precision for separating and quantifying related substances and impurities.Requires a reference standard for definitive identification. May not detect impurities that lack a UV chromophore or are non-volatile.
Mass Spectrometry (MS) Confirms molecular weight and formula.Provides an exact mass-to-charge ratio, confirming molecular weight. High-Resolution MS (HRMS) can confirm the molecular formula. Extremely sensitive.Ionization efficiencies can vary, making it difficult to quantify without an isotopic standard. Does not distinguish isomers without fragmentation analysis or chromatographic separation.

Table 3: Objective comparison of elemental analysis with alternative analytical techniques.

Conclusion: An Integrated Analytical Strategy

Elemental analysis remains a uniquely powerful and indispensable tool in the characterization of new chemical entities like this compound. Its ability to provide a direct measure of elemental composition offers a truth standard for bulk purity that is blind to the structural nuances that can sometimes mislead spectroscopic methods. An experimental result that deviates by more than ±0.4% from theory is an unambiguous indicator of an impure sample or incorrect structural assignment.

However, its limitations are significant. It is not a standalone solution. For drug development professionals, the only trustworthy path forward is an integrated, orthogonal approach. The validation of this compound is only complete when the fundamental data from elemental analysis are corroborated by the definitive structural insights of NMR, the precise purity profile from HPLC, and the molecular weight confirmation from mass spectrometry. This multi-faceted strategy ensures a comprehensive and unassailable understanding of the compound, forming the solid analytical foundation required for the subsequent stages of pharmaceutical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.